4-Ureidoetodolac
Description
4-Ureidoetodolac is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) etodolac (1,8-diethyl-1,3,4,9-tetrahydropyrano-[3,4-b]indole-1-acetic acid). It is formed via metabolic modification of the parent compound, specifically through the addition of a ureido group at the C4 position of the indole ring . Synthesized to confirm its identity during metabolite profiling, 4-Ureidoetodolac was tested for anti-inflammatory activity in a rat adjuvant edema model and for its capacity to inhibit prostaglandin production in chondrocyte cells. Pharmacokinetic studies indicate that 4-Ureidoetodolac is a minor metabolite, with less than 1% of an etodolac dose excreted unchanged in urine, alongside hydroxylated and glucuronidated derivatives .
Properties
CAS No. |
111478-85-4 |
|---|---|
Molecular Formula |
C18H23N3O4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate |
InChI |
InChI=1S/C18H23N3O4/c1-3-10-6-5-7-11-15-12(20-18(19)23)9-25-13(8-14(22)24-4-2)17(15)21-16(10)11/h5-7,12-13,21H,3-4,8-9H2,1-2H3,(H3,19,20,23) |
InChI Key |
FOYLTCVVCSZQDD-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3NC(=O)N)CC(=O)OCC |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3NC(=O)N)CC(=O)OCC |
Synonyms |
4-ureidoetodolac |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the pyrano ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Overview of Etodolac Metabolites
Etodolac undergoes extensive metabolism, yielding derivatives with modifications such as hydroxylation, glucuronidation, methylation, and oxidation. Key metabolites include:
- 4-Ureidoetodolac
- 6-Hydroxyetodolac
- N-Methyletodolac
- 8-(1'-Hydroxy)etodolac
- 4-Oxoetodolac
- 7-Hydroxyetodolac
These metabolites were systematically evaluated for anti-inflammatory activity and prostaglandin inhibition.
Pharmacological Activity Comparison
Table 1: Comparative Activity of Etodolac Metabolites
Key Findings
Lack of Pharmacological Activity: All metabolites, including 4-Ureidoetodolac, demonstrated negligible anti-inflammatory effects in both in vivo and in vitro models.
Metabolic Detoxification Pathway : The structural modifications (e.g., hydroxylation, glucuronidation) likely serve as detoxification mechanisms to reduce systemic toxicity rather than enhancing activity .
Research Implications
The synthesis and evaluation of 4-Ureidoetodolac and related metabolites by Humber et al. (1988) provided critical insights into etodolac’s metabolic fate and mechanisms of action . These findings have informed regulatory and pharmacological practices, emphasizing the importance of:
- Parent Compound Focus : Drug development efforts should prioritize the parent molecule’s optimization, as metabolites often lack therapeutic value.
- Toxicological Screening : Inactive metabolites may still require quantification to assess long-term safety, particularly in renal or hepatic impairment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
